3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone
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Overview
Description
3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone is a complex organic compound that belongs to the class of thiochromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 9-methyl-5H-thiochromeno[4,3-d]pyrimidine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and yield .
Chemical Reactions Analysis
3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone undergoes various chemical reactions, including:
Scientific Research Applications
3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in cell proliferation, leading to its anticancer effects . Molecular docking studies have shown that it can bind to active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar compounds to 3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone include other thiochromeno-pyrimidine derivatives such as:
4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine: Known for its antitumor activities.
Benzo[d][1,3]dioxol-5-yl)-8,9-difluoro-2-(4-methylpiperazin-1-yl)-4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine: Exhibits significant anticancer properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-9-4-5-14-13(6-9)15-12(8-20-14)7-17-16(18-15)21-11(3)10(2)19/h4-7,11H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPLYAJXPXFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SC(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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